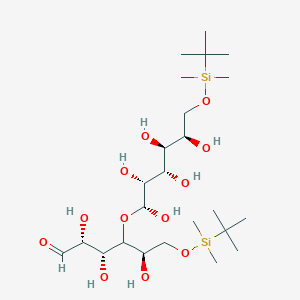
6,6'-Di-O-(tert-butyldimethylsilyl)-D-lactal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal” is a remarkable scientific compound used to study profound antiviral, antibacterial, and anti-inflammatory properties . It belongs to the category of Carbohydrates, Nucleosides & Nucleotides .
Synthesis Analysis
The synthesis of this compound involves careful manipulations of the aglycon’s nucleofugality . For instance, sequential treatment with tert-butyldiphenylsilyl chloride (TBDPSCl) in dry pyridine at room temperature for 6–8 hours affords 6,6′-di-O-silylated derivatives .Molecular Structure Analysis
The molecular formula of this compound is C25H46O10Si2 . The IUPAC name is (3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[ (2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one .Chemical Reactions Analysis
The chemical reactions involving this compound are typically monitored by thin-layer chromatography (TLC) on glass-packed precoated silica gel plates . The reactions are visualized by a UV detector or charring with 10% H2SO4 in EtOH (v/v) .Wissenschaftliche Forschungsanwendungen
Kinetically controlled regiospecific silylation of polyols: A study by Leigh et al. (1994) discussed the tert-butyldimethylsilylation of unsymmetrical diols, including 6,6'-Di-O-(tert-butyldimethylsilyl)-D-lactal. This process occurs regiospecifically at the primary hydroxy group under neutral conditions, demonstrating a kinetically controlled discrimination between different primary hydroxy groups in polyol systems (Leigh, Martin, Smart, & Truscello, 1994).
Synthesis of N-acetyllactosamine derivatives: Toepfer and Schmidt (1993) described a synthesis method involving O-silyl-protected lactal and bis(2,2,2-trichloroethyl) azodicarboxylate. This method produces derivatives that are significant for biochemical applications (Toepfer & Schmidt, 1993).
Solvent-dependent diastereofacial selectivity: Cainelli et al. (2001) investigated how solvent interactions affect the diastereofacial selectivity of (2S)-O-(tert-butyldimethylsilyl)lactal towards ethylmagnesium bromide. This study provides insight into the importance of solvent effects on chemical reactions (Cainelli, Giacomini, Galletti, & Orioli, 2001).
Direct 3,6-di-O-protection of glucal and galactal: Research by Kinzy and Schmidt (1987) explored the use of tert-butyldimethylsilyl chloride for direct 3,6-di-O-protection of D-glucal and D-galactal, demonstrating its utility in glycoconjugate synthesis (Kinzy & Schmidt, 1987).
Enantioselective fluorination of tert-butoxycarbonyl lactones and lactams: A study by Suzuki et al. (2007) reported a catalytic enantioselective fluorination process for tert-butoxycarbonyl lactones and lactams, highlighting its significance in synthesizing fluorinated organic compounds (Suzuki, Goto, Hamashima, & Sodeoka, 2007).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3R,5R)-6-[tert-butyl(dimethyl)silyl]oxy-4-[(1R,2R,3S,4S,5R)-6-[tert-butyl(dimethyl)silyl]oxy-1,2,3,4,5-pentahydroxyhexoxy]-2,3,5-trihydroxyhexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52O12Si2/c1-23(2,3)37(7,8)34-12-15(27)17(29)19(31)20(32)22(33)36-21(18(30)14(26)11-25)16(28)13-35-38(9,10)24(4,5)6/h11,14-22,26-33H,12-13H2,1-10H3/t14-,15+,16+,17-,18+,19-,20+,21?,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVESDHUFJKYMIH-ZJJZJOARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(C(C(C(O)OC(C(CO[Si](C)(C)C(C)(C)C)O)C(C(C=O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]([C@@H]([C@@H]([C@H]([C@H](O)OC([C@@H](CO[Si](C)(C)C(C)(C)C)O)[C@@H]([C@H](C=O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52O12Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


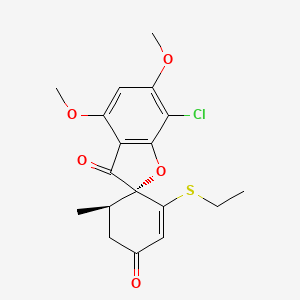
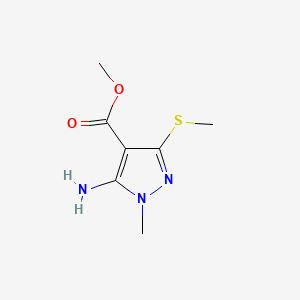
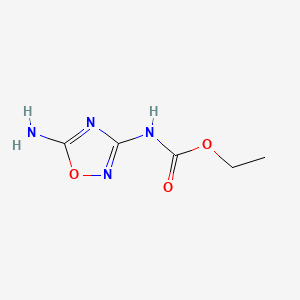

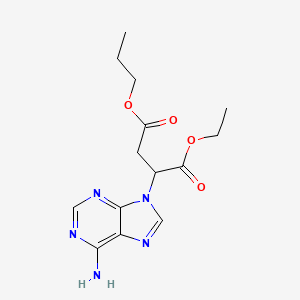


![a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid](/img/structure/B585448.png)
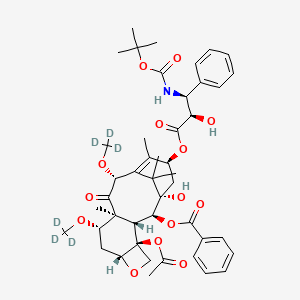
![Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B585454.png)